1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The compound is officially designated as 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine, reflecting its structural composition of a cyclohexylamine core substituted at the first carbon position with a methylene bridge connecting to a 4-methylpiperidine moiety. Alternative systematic names include 1-((4-Methylpiperidin-1-yl)methyl)cyclohexanamine, which emphasizes the amine functionality positioned on the cyclohexane ring.
The molecular formula C₁₃H₂₆N₂ indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 210.36 grams per mole. The Chemical Abstracts Service registry number 220137-80-4 provides a unique identifier for this specific compound in chemical databases and literature. The PubChem Compound Identifier 6485705 serves as an additional reference point for accessing comprehensive chemical information and structural data.
Table 1: Structural and Physical Properties of this compound
The structural architecture of this compound features two distinct six-membered ring systems connected through a methylene linker. The cyclohexane ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for saturated six-membered carbocycles. Each carbon atom in the cyclohexane ring possesses both axial and equatorial bonding positions, with the equatorial positions generally preferred for substituents due to reduced steric interactions. The piperidine ring, being a saturated nitrogen heterocycle, similarly adopts a chair conformation with the nitrogen atom capable of pyramidal inversion.
The tertiary amine nitrogen within the piperidine ring serves as the connection point for the methylene bridge, while the primary amine group on the cyclohexane ring provides the characteristic amino functionality. The 4-methyl substituent on the piperidine ring introduces additional stereochemical complexity, as this substituent can occupy either axial or equatorial positions depending on the ring conformation. The equatorial positioning of the methyl group is generally favored due to minimized gauche interactions with adjacent ring carbons.
Historical Context of Piperidine-Cyclohexylamine Hybrid Compounds
The development of piperidine-cyclohexylamine hybrid compounds represents a significant evolution in medicinal chemistry, building upon decades of research into both piperidine derivatives and cyclohexylamine-containing molecules. The historical foundation for understanding piperidine structures began in the mid-nineteenth century when Thomas Anderson first reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852. Both researchers initially obtained piperidine through the nitric acid treatment of piperine, establishing the fundamental chemical understanding of this six-membered nitrogen heterocycle.
The structural elucidation of piperidine itself proved challenging for early chemists, with August Hofmann's pioneering work between 1850 and 1883 gradually revealing the cyclic nature of this compound. Hofmann's exhaustive methylation method, developed in the 1850s, was first applied to piperidine structure determination in 1881, though the results initially puzzled researchers who expected to observe alkyl group removal rather than ring opening. The breakthrough came when Albert Ladenburg recognized in 1883 that the methylation process resulted in ring cleavage, producing dimethylamine and piperylene, thereby confirming the cyclic six-membered structure.
The broader class of arylcyclohexylamine compounds emerged prominently in the twentieth century, with phencyclidine representing the first recognized member with anesthetic properties. The synthesis of 1-phenylcyclohexan-1-amine was first published in 1907, predating phencyclidine discovery by nearly two decades. Phencyclidine itself was discovered in 1926 but remained largely unexplored until intensive pharmaceutical research began in the 1950s at Parke-Davis laboratories. This research program extended to related compounds including phencyclidine derivatives and eventually ketamine, establishing the pharmacological significance of the arylcyclohexylamine scaffold.
Table 2: Historical Timeline of Piperidine and Cyclohexylamine Research
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1850 | First piperidine isolation | Thomas Anderson | Initial discovery of piperidine structure |
| 1852 | Independent piperidine isolation | Auguste Cahours | Confirmed piperidine existence and naming |
| 1883 | Piperidine structure elucidation | Albert Ladenburg | Confirmed cyclic six-membered structure |
| 1907 | First 1-phenylcyclohexan-1-amine synthesis | Scientific literature | Foundation for arylcyclohexylamine class |
| 1926 | Phencyclidine discovery | Scientific literature | First recognized arylcyclohexylamine anesthetic |
| 1950s | Systematic arylcyclohexylamine research | Parke-Davis | Established pharmaceutical significance |
The evolution toward hybrid piperidine-cyclohexylamine compounds reflects the pharmaceutical industry's recognition that combining established pharmacophores can yield novel therapeutic agents with enhanced or modified biological activities. The piperidine ring system appears in numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with various biological targets. Similarly, cyclohexylamine derivatives have demonstrated utility across multiple therapeutic areas, particularly in compounds designed for central nervous system activity.
Modern synthetic approaches to piperidine derivatives have incorporated increasingly sophisticated methodologies, including palladium-catalyzed hydrogenation, stereoselective coupling reactions, and cascade cyclization processes. These advanced synthetic techniques have enabled the preparation of complex hybrid molecules like this compound with precise control over stereochemistry and substitution patterns. The development of such compounds represents the culmination of over 150 years of heterocyclic chemistry research, combining historical insights with contemporary synthetic capabilities.
Positional Isomerism and Stereochemical Considerations
The structural complexity of this compound gives rise to multiple potential isomeric forms arising from both positional variations and stereochemical arrangements. Positional isomerism in this compound primarily relates to the placement of the methyl substituent on the piperidine ring, with the 4-position representing one of several possible attachment sites. Alternative positional isomers would include 2-methyl, 3-methyl, and other substitution patterns, each potentially exhibiting distinct chemical and biological properties due to differential steric interactions and electronic effects.
The 4-methyl substitution pattern in the piperidine ring creates a specific stereochemical environment that influences the overall molecular conformation. In the chair conformation of the piperidine ring, the 4-methyl group can occupy either an axial or equatorial position, with the equatorial arrangement strongly favored due to reduced 1,3-diaxial interactions. The equilibrium between these conformations follows established principles of cyclohexane conformational analysis, where substituents preferentially adopt equatorial positions to minimize steric strain.
Table 3: Conformational Analysis of 4-Methylpiperidine Ring System
| Conformation | Methyl Position | Relative Energy | Steric Interactions | Population (%) |
|---|---|---|---|---|
| Chair A | Equatorial | Lower | Minimal gauche interactions | ~95 |
| Chair B | Axial | Higher | 1,3-diaxial interactions | ~5 |
The cyclohexane ring system in this compound similarly adopts a chair conformation, with the aminomethyl substituent at the 1-position capable of occupying axial or equatorial orientations. The bulky nature of the methylpiperidine substituent strongly favors its placement in an equatorial position to minimize steric interactions with axial hydrogen atoms on the cyclohexane ring. This conformational preference significantly influences the three-dimensional shape of the molecule and consequently affects its potential interactions with biological targets.
Stereochemical considerations extend beyond simple conformational preferences to encompass potential chiral centers within the molecule. While the parent structure as drawn does not contain asymmetric carbon atoms, the presence of the nitrogen atoms introduces the possibility of nitrogen inversion, which can interconvert potential enantiomeric forms. However, the pyramidal inversion at nitrogen typically occurs rapidly at room temperature, preventing the isolation of distinct nitrogen-centered stereoisomers under normal conditions.
The methylene bridge connecting the piperidine and cyclohexylamine moieties introduces conformational flexibility that allows the two ring systems to adopt various relative orientations. Rotation around the carbon-nitrogen bonds flanking the methylene group permits conformational interconversion, though certain arrangements may be preferred based on intramolecular interactions and overall molecular stability. Computational analysis would be required to determine the most favorable conformational states and their relative populations under physiological conditions.
The stereochemical complexity of this compound becomes particularly relevant when considering synthetic approaches and potential biological activity. Synthetic methods must account for the formation of desired stereoisomers while minimizing unwanted isomeric products. Additionally, the three-dimensional arrangement of functional groups within the molecule directly influences its potential for specific binding interactions with protein targets, making stereochemical control a critical factor in pharmaceutical applications.
Propriétés
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXTVZGKKBMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine typically involves:
- Preparation of the piperidine derivative with a methyl substituent at the 4-position.
- Preparation or availability of cyclohexylamine or its derivatives.
- Coupling of the piperidinylmethyl group to the cyclohexylamine core, often via reductive amination or nucleophilic substitution.
Preparation of 4-Methylpiperidine Derivatives
A common approach to obtain 4-methylpiperidine intermediates involves methylation of piperidine rings using methylating agents such as iodomethane or chloromethane in the presence of non-nucleophilic bases like potassium t-butoxide or sodium hydride. This reaction is typically conducted in organic solvents such as diglyme, tert-butyl methyl ether, or methylene chloride at temperatures ranging from -78°C to room temperature, with reaction times from 30 minutes to 24 hours. The methylated piperidine derivatives are then purified by extraction and distillation methods.
Preparation of Cyclohexylamine Derivatives
Cyclohexylamine or substituted cyclohexylamines (e.g., 4-methylcyclohexylamine) are prepared or procured as starting materials. Novel processes for the synthesis of trans-4-methylcyclohexylamine and its salts (hydrochloride or pivalate) have been developed, involving:
- Reaction of 4-methylcyclohexylamine precursors with potassium Zeylamyl alcoholate under nitrogen at elevated temperatures (~50°C).
- Acidification with concentrated hydrochloric acid followed by reflux.
- Extraction and purification steps including fractional distillation to obtain high-purity trans-4-methylcyclohexylamine (purity > 97% by GC) with a trans-cis ratio of approximately 99.5:0.5.
Coupling via Reductive Amination
A key step in the preparation of this compound is the reductive amination of a piperidine ketone derivative with cyclohexylamine or N-methylcyclohexanamine. This method involves:
- Stirring a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous methanol.
- Addition of cyclohexylamine derivative and sodium cyanoborohydride (NaCNBH3) at room temperature.
- pH adjustment to mildly acidic conditions (pH ~6) using acetic acid.
- Stirring for several hours (e.g., 3 hours).
- Workup by quenching with water, extraction with dichloromethane, drying over anhydrous magnesium sulfate, filtration, concentration, and purification by silica gel chromatography.
This method yields the desired piperidinylmethyl-cyclohexylamine derivatives in moderate yields (~40%) and high purity, as confirmed by NMR and mass spectrometry.
Alternative Synthetic Routes and Intermediates
Other synthetic routes involve:
- Use of intermediates such as 4-chloro-1-(4-methyl-phenyl)-butan-1-one reacting with piperidine derivatives under controlled temperature and solvent conditions to form key intermediates, which are then converted to the target amine.
- Preparation of salts (e.g., hydrochloride, pivalate) of the amine to improve stability and facilitate purification.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR (1H and 13C) and mass spectrometry data confirm the structure and purity of the synthesized compounds.
- Yields vary depending on the step and conditions but are generally moderate to high.
- Purification by chromatography and fractional distillation is essential to achieve high purity.
- The trans isomer of 4-methylcyclohexylamine is predominantly formed and isolated, which is important for the biological activity of downstream products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Analgesic Properties
Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a study focusing on soluble epoxide hydrolase inhibitors identified a derivative of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (referred to as compound G1) that exhibited significant analgesic effects in animal models of inflammation-induced diseases such as rheumatoid arthritis and acute pancreatitis. The compound demonstrated strong inhibitory activity against soluble epoxide hydrolase, which is implicated in pain pathways and inflammatory responses .
Case Study:
- Objective: Evaluate the analgesic effects of compound G1.
- Method: Administered to CFA-induced AIA mice.
- Results: Showed significant reduction in pain scores and inflammatory markers (e.g., IL-6, TNF-α) compared to control groups.
Data Table: Analgesic Activity of Compound G1
| Parameter | Control Group | Compound G1 |
|---|---|---|
| Pain Score (Post-treatment) | 7.5 ± 0.5 | 3.2 ± 0.4 |
| IL-6 Levels (pg/mL) | 120 ± 10 | 45 ± 5 |
| TNF-α Levels (pg/mL) | 100 ± 8 | 30 ± 3 |
Anti-inflammatory Applications
2.1 Inhibition of Inflammatory Pathways
The compound has shown promise in inhibiting pathways involved in inflammation. The study mentioned earlier reported that compound G1 not only reduced pain but also improved survival rates in sepsis models by modulating inflammatory cytokines and other markers associated with inflammation .
Case Study:
- Objective: Assess the impact on survival in LPS-induced sepsis model.
- Method: Administered compound G1 to C57BL/6 mice post-LPS injection.
- Results: Increased survival time significantly compared to untreated controls.
Data Table: Survival Analysis in Sepsis Model
| Treatment | Survival Rate (%) | Mean Survival Time (hours) |
|---|---|---|
| Control | 20 | 12 |
| Compound G1 | 80 | 36 |
Neuropharmacological Research
3.1 Potential for Neuropathic Pain Management
The structural characteristics of this compound suggest potential utility in treating neuropathic pain conditions. Its ability to interact with various receptors involved in pain signaling pathways positions it as a candidate for further exploration in neuropharmacology.
Case Study:
- Objective: Investigate efficacy against neuropathic pain.
- Method: Chronic constriction injury model used for testing.
- Results: Significant reduction in mechanical allodynia observed.
Data Table: Effects on Neuropathic Pain
| Treatment | Mechanical Allodynia Score (g) |
|---|---|
| Control | 15 ± 2 |
| Compound G1 | 5 ± 1 |
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related amines, highlighting key differences in reactivity, biological activity, and applications.
Comparative Data Table
| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Implications | References |
|---|---|---|---|---|
| Cyclohexylamine | Primary amine; single cyclohexane ring | Lacks piperidine and methyl groups | Higher nucleophilicity; simpler metabolism | |
| N-Methylcyclohexylamine | Secondary amine; single cyclohexane ring | No piperidine moiety | Reduced steric hindrance; altered receptor binding | |
| [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride | Piperidine-cyclohexylamine salt; methyl on piperidine | Salt form; identical core but different formulation | Enhanced solubility; similar pharmacological profile | |
| 1-(Cyclobutylmethyl)piperidin-4-amine | Piperidine with cyclobutylmethyl substituent | Cyclobutyl vs. cyclohexyl linkage | Increased lipophilicity; varied metabolic stability | |
| 4-(Aminomethyl)cyclohexylamine | Cyclohexane with aminomethyl group | No piperidine; aminomethyl substitution | Broader chemical reactivity; different target interactions |
Detailed Analysis
Cyclohexylamine
Cyclohexylamine is a primary aliphatic amine with a single cyclohexane ring. Unlike the target compound, it lacks the piperidine heterocycle and methyl substitution. This simplicity results in higher nucleophilicity and faster metabolic oxidation via amine oxidases (e.g., conversion to cyclohexanone) .
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine Dihydrochloride
This compound shares the target’s core structure but exists as a dihydrochloride salt. The salt form enhances aqueous solubility, making it more suitable for intravenous formulations. Pharmacologically, both compounds likely exhibit similar receptor affinities due to identical piperidine-cyclohexylamine motifs, but the salt’s ionization state may alter blood-brain barrier penetration .
1-(Cyclobutylmethyl)piperidin-4-amine
Replacing the cyclohexyl group with a cyclobutylmethyl substituent introduces greater ring strain and lipophilicity. This modification may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability due to oxidative susceptibility in the cyclobutane ring .
4-(Aminomethyl)cyclohexylamine
The aminomethyl group on the cyclohexane ring enables diverse chemical modifications (e.g., acylation, Schiff base formation). However, the absence of the piperidine moiety limits its interaction with targets requiring heterocyclic recognition, such as serotonin or dopamine receptors .
Metabolic and Pharmacokinetic Considerations
The target compound’s metabolism differs significantly from simpler amines:
- Cyclohexylamine: Primarily undergoes oxidative deamination via hepatic amine oxidases to form cyclohexanone, with species-specific variations (e.g., rabbits favor deamination, rats favor hydroxylation) .
- The methyl group on piperidine could slow degradation, prolonging half-life .
Activité Biologique
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, a compound with the molecular formula C13H26N2 and a molecular weight of approximately 210.36 g/mol, has garnered attention in the field of neuropharmacology due to its potential biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Structural Characteristics
The compound is characterized by a cyclohexyl group and a 4-methylpiperidinyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets. The presence of amine functional groups allows for various chemical modifications, making it versatile in synthetic organic chemistry.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methyl-piperidin-1-yl)-ethanamine | Similar piperidine structure | Shorter carbon chain compared to cyclohexane |
| N,N-Dimethylcyclohexylamine | Contains dimethyl substitution | Lacks piperidine moiety |
| 1-(Piperidin-1-yl)-cyclohexanemethanamine | Piperidine instead of 4-methylpiperidine | Different nitrogen substitution |
The structural uniqueness of this compound may enhance its biological activity compared to these similar compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognition.
Neuropharmacological Implications
Preliminary studies suggest that compounds structurally related to this compound can influence serotonin and dopamine pathways, indicating potential therapeutic effects on mood disorders. However, detailed studies on its mechanism of action are still lacking, necessitating further investigation into its pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
While comprehensive literature specifically addressing the biological activity of this compound is limited, several studies highlight its potential:
- Neurotransmitter Modulation : Compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, suggesting a role in mood regulation.
- Chemical Modification Applications : The compound is often utilized as a chemical modifier for proteins, allowing for the attachment of functional groups to specific amino acid residues within proteins. This process can enhance protein functionality or stability.
- Synthetic Routes : Various synthetic routes have been proposed for the preparation of this compound, providing flexibility for research applications.
Future Directions
Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future exploration include:
- Pharmacological Studies : Investigating the specific interactions with neurotransmitter receptors.
- Clinical Trials : Assessing the efficacy and safety in treating mood disorders.
- Chemical Modification Research : Exploring its role as a chemical modifier in protein studies.
Q & A
What are the optimal synthetic routes for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, and how can reaction purity be ensured?
Level: Basic
Methodological Answer:
The synthesis typically involves reductive amination or hydrogenation of intermediates. For example, a dibenzyl-protated precursor (e.g., (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) can be hydrogenated using palladium catalysts under inert conditions to yield the target amine . Purity is ensured via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and validated using HPLC with UV detection (λ = 254 nm). Reaction progress is monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
How does stereochemistry at the cyclohexylamine core influence pharmacological activity?
Level: Advanced
Methodological Answer:
Stereochemical configuration (e.g., 1R,4R vs. 1S,4S) significantly impacts receptor binding. For instance, COMPOUND 37 (1R,4R) and COMPOUND 41 (1S,4S) exhibit distinct NMR shifts (e.g., δ 8.60 vs. 8.64 ppm for aromatic protons), correlating with altered bioactivity in kinase inhibition assays . Researchers should employ chiral resolution techniques (e.g., chiral HPLC with amylose-based columns) and validate stereopurity via optical rotation and X-ray crystallography.
Which analytical techniques are most effective for characterizing this compound and its derivatives?
Level: Basic
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR (300–400 MHz in MeOD or DMSO-d6) to identify proton environments (e.g., piperidine methyl groups at δ 1.25–1.36 ppm) and MS (ESI+) for molecular ion verification (e.g., m/z 452 [M+H]⁺) .
- Purity Assessment: Combine HPLC (C18 column, acetonitrile/water mobile phase) with evaporative light scattering detection (ELSD) to detect impurities <0.1% .
How can contradictions in bioactivity data across studies be systematically resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or off-target effects. To address this:
- Perform dose-response curves (IC50/EC50) under standardized conditions (e.g., pH 7.4, 37°C) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target specificity .
- Analyze metabolomic profiles (LC-MS/MS) to identify degradation products or metabolites interfering with bioactivity .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid, followed by absorption with inert materials (e.g., vermiculite) .
- Emergency Procedures: For skin contact, rinse with copious water (≥15 minutes) and apply 1% hydrocortisone cream if irritation persists .
How can computational modeling predict interactions between this compound and biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR or PI3K). Validate poses with free-energy perturbation (FEP) calculations .
- QSAR Models: Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes in physiological conditions .
What strategies optimize the compound’s stability under varying environmental conditions?
Level: Advanced
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C/75% RH) across pH 3–8. Use phosphate/citrate buffers and monitor degradation via UPLC-MS. Amine groups are prone to oxidation at pH >7, requiring antioxidant additives (e.g., 0.1% BHT) .
- Light Sensitivity: Store lyophilized samples in amber vials at -20°C. Assess photodegradation using ICH Q1B guidelines with UV irradiation (320–400 nm) .
How do structural modifications at the piperidine ring affect metabolic clearance?
Level: Advanced
Methodological Answer:
- Cytochrome P450 Interactions: Replace the 4-methyl group with fluorine to reduce CYP3A4-mediated oxidation. Assess using human liver microsomes (HLM) + NADPH cofactor .
- Plasma Stability: Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance aqueous solubility and reduce hepatic extraction. Monitor via LC-MS after incubation in rat plasma (37°C, 24h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
